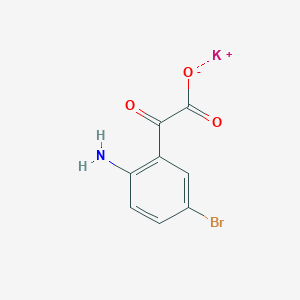
3,4-Diacetoxycinnamamide
Übersicht
Beschreibung
3,4-Diacetoxycinnamamide is a compound with the molecular formula C13H13NO5 . It has an average mass of 263.246 Da and a monoisotopic mass of 263.079376 Da .
Synthesis Analysis
The synthesis of 3,4-disubstituted maleimides, which includes compounds like 3,4-Diacetoxycinnamamide, has been reviewed . The review discusses various synthetic methods, their advantages, and drawbacks .Molecular Structure Analysis
The molecular structure of 3,4-Diacetoxycinnamamide consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Diacetoxycinnamamide include a molecular weight of 263.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .Wissenschaftliche Forschungsanwendungen
Tyrosine-Specific Protein Kinase Inhibition
3,4-Diacetoxycinnamamide derivatives have been studied for their ability to inhibit tyrosine-specific protein kinase activity. This inhibition is significant in the context of epidermal growth factor (EGF) receptor kinase, with specific derivatives showing potent and specific inhibition. These derivatives do not affect serine- and/or threonine-specific protein kinases, highlighting their specificity (Shiraishi et al., 1987).
Anticancer Activity Against Breast Cancer Cell Lines
N-Hydroxycinnamamide derivatives, closely related to 3,4-Diacetoxycinnamamide, have been identified for their anticancer potential against human triple-negative breast cancer cell lines. These derivatives have shown to induce apoptosis and loss of mitochondrial membrane potential in cancer cells, highlighting their role in potentially initiating reactive oxygen species (ROS) in cancer cells (Shukla et al., 2018).
Role in Inhibiting Carbon Dioxide and Oxygen Corrosion of Steel
Praseodymium 4-hydroxycinnamate, a derivative, has been investigated for its role as a novel corrosion inhibitor for steel in NaCl solutions, effective in both CO2-containing and naturally-aerated systems. This study suggests its application in industrial settings where corrosion prevention is crucial (Nam et al., 2014).
Antioxidant and Neuroprotective Activities
4-Hydroxycinnamamides, related to 3,4-Diacetoxycinnamamide, have been synthesized and evaluated for their antioxidant and neuroprotective activities. Some derivatives exhibited potent inhibition of lipid peroxidation and marked radical scavenging activities, suggesting their potential in neuroprotective applications (Jung et al., 2002).
Antitumor Activity in Prostate Cancer Cells
Certain amides derived from cinnamic acid, akin to 3,4-Diacetoxycinnamamide, have demonstrated inhibitory effects on the growth of androgen-insensitive prostate cancer cells. These findings suggest the chemotherapeutic potential of these compounds in treating androgen-independent prostatic cancer (Clericuzio et al., 2007).
Eigenschaften
IUPAC Name |
[2-acetyloxy-4-[(E)-3-amino-3-oxoprop-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWHMOBTGPUYEL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetoxycinnamamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)


